8-Methoxyquinoline-2,4(1H,3H)-dione
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Overview
Description
8-Methoxyquinoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinoline family This compound is characterized by a quinoline core structure with methoxy and dione functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyquinoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 8-methoxyquinoline with suitable reagents to introduce the dione functionality at the 2 and 4 positions. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxyquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups, resulting in the formation of dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions under mild to moderate conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
8-Methoxyquinoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methoxyquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Quinoline: The parent compound of 8-Methoxyquinoline-2,4(1H,3H)-dione, which lacks the methoxy and dione groups.
8-Hydroxyquinoline: A similar compound with a hydroxyl group instead of a methoxy group.
2,4-Dioxoquinoline: A compound with dione groups at the 2 and 4 positions but without the methoxy group.
Uniqueness: this compound is unique due to the presence of both methoxy and dione functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H9NO3 |
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Molecular Weight |
191.18 g/mol |
IUPAC Name |
8-methoxy-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-7(12)5-9(13)11-10(6)8/h2-4H,5H2,1H3,(H,11,13) |
InChI Key |
RTVHGTINVQIECB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)CC2=O |
Origin of Product |
United States |
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